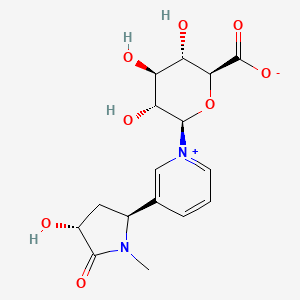![molecular formula C14H10BrIN2O3S B12859544 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the halogenation of pyrrolopyridine derivatives. The reaction conditions often require the use of strong halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst . The final step involves the sulfonation of the compound using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in the compound make it highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, DMF as solvent, and elevated temperatures.
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Coupling: Palladium catalysts, aryl halides, base like potassium carbonate, and solvents like toluene.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are involved in various types of cancer .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit FGFRs makes it a candidate for targeted cancer therapies .
Industry: In the industrial sector, the compound is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to cell signaling and apoptosis .
Comparación Con Compuestos Similares
- 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Comparison:
- 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: This compound has a triisopropylsilanyl group, which makes it more lipophilic and potentially more permeable through cell membranes.
- 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: The presence of a methyl group can influence the compound’s reactivity and biological activity.
- 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: The tosyl group can enhance the compound’s stability and solubility in organic solvents.
Uniqueness: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate is unique due to its combination of halogen atoms and the sulfonate group, which provides a distinct reactivity profile and potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C14H10BrIN2O3S |
|---|---|
Peso molecular |
493.12 g/mol |
Nombre IUPAC |
(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H10BrIN2O3S/c1-9-2-4-11(5-3-9)22(19,20)21-18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3 |
Clave InChI |
METFLOUWNHFRKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)ON2C=C(C3=C2N=CC(=C3)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)

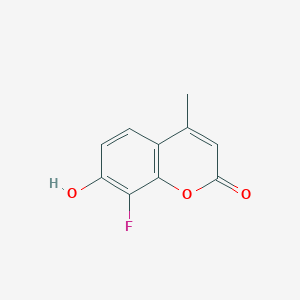
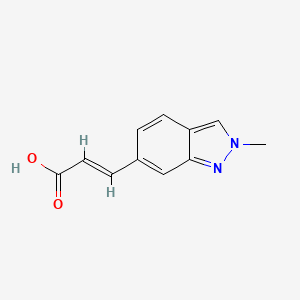

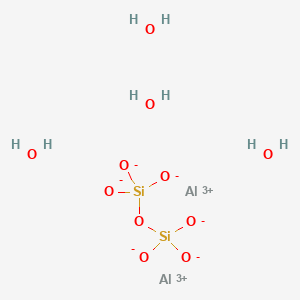


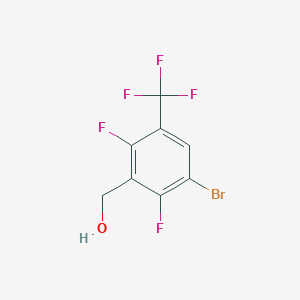
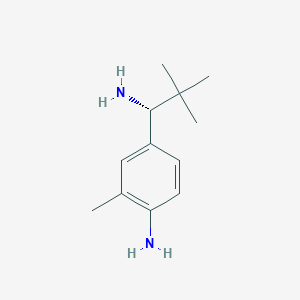
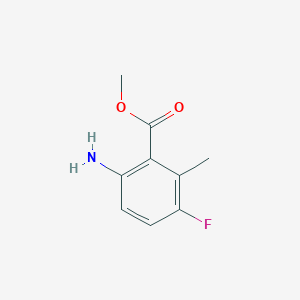
![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)
